Yhhu6669

Prodrug Pharmacokinetics Oral Bioavailability

Yhhu6669 (CAS 2569526-80-1) is a PepT1-targeted L-valyl ester prodrug of Yhhu6517, engineered to overcome poor oral bioavailability[reference:0]. As a class II capsid assembly modulator (CAM), it induces DNA-free HBV capsids and uniquely achieves sustained suppression of both HBV DNA and viral antigens (HBsAg, HBeAg) for 8 weeks post-treatment in AAV-HBV mouse models, a profile not observed with clinical CAMs like RO7049389[reference:1]. This compound is essential for in vivo functional cure research and oral dosing studies requiring reliable hepatic exposure.

Molecular Formula C29H28ClFN6O3
Molecular Weight 563.0 g/mol
Cat. No. B15140303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYhhu6669
Molecular FormulaC29H28ClFN6O3
Molecular Weight563.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N
InChIInChI=1S/C29H28ClFN6O3/c1-17(2)24(33)29(39)40-13-5-12-34-27-23(30)14-22(26(31)35-27)25-20-6-3-4-7-21(20)28(38)37(36-25)16-19-10-8-18(15-32)9-11-19/h3-4,6-11,14,17,24H,5,12-13,16,33H2,1-2H3,(H,34,35)/t24-/m0/s1
InChIKeyMHFNNHNOWUKKRM-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yhhu6669: A Prodrug-Based Capsid Assembly Modulator (CAM) Targeting HBV with Sustained Antigen Suppression


Yhhu6669 (CAS 2569526-80-1) is an L-valyl ester prodrug of the capsid assembly modulator (CAM) Yhhu6517, designed to leverage intestinal peptide transporter 1 (PepT1) for enhanced oral absorption and hepatic exposure [1][2]. As a class II CAM, Yhhu6669 induces the formation of aberrant, DNA-free HBV capsids, thereby inhibiting viral replication [1]. Distinct from nucleos(t)ide analogs (NAs) that primarily suppress HBV DNA without substantial impact on viral antigens, Yhhu6669 has demonstrated the capacity to durably suppress both HBV DNA and viral antigens (HBsAg and HBeAg) in preclinical models [1]. Its molecular formula is C₂₉H₂₈ClFN₆O₃ with a molecular weight of 563.02 g/mol .

Why Substituting Yhhu6669 with Other HBV CAMs Risks Experimental Inconsistency


Generic substitution within the HBV capsid assembly modulator (CAM) class is scientifically unsound due to profound differences in physicochemical properties, metabolic fate, and downstream biological effects. Yhhu6669 is specifically engineered as a prodrug to overcome the poor oral bioavailability that plagues its parent compound, Yhhu6517, and many other CAMs [1][2]. More critically, while many CAMs effectively suppress HBV DNA in preclinical and clinical settings, a majority fail to induce a meaningful and sustained decline in viral antigens like HBsAg and HBeAg—a prerequisite for achieving a functional cure [1]. For instance, the clinical CAM RO7049389 demonstrated potent HBV DNA suppression but failed to produce significant HBsAg declines in most patient cohorts, whereas Yhhu6669 has shown sustained suppression of both DNA and antigens in an in vivo model [1][3]. Therefore, substituting Yhhu6669 with an alternative CAM based solely on its mechanism of action would likely introduce uncontrolled variables in oral PK, active metabolite profile, and antigen suppression capability, thereby compromising the validity and reproducibility of research outcomes.

Quantitative Evidence Guide: Yhhu6669's Differentiated Profile vs. Parent CAM and Other Clinical-Stage Modulators


Prodrug Design Overcomes Oral Bioavailability Hurdle of Parent CAM Yhhu6517

Yhhu6669 is an L-valyl ester prodrug specifically designed to address the poor oral pharmacokinetics of its parent CAM, Yhhu6517. The primary paper explicitly states that Yhhu6517 'showed poor PK properties in ICR mice by oral administration,' which prompted the development of Yhhu6669 to 'improve the absorption and drug exposure in liver' [1]. Vendors corroborate that Yhhu6669 'has favorable PK properties' and is metabolized into the highly active alcohol Yhhu6517 [2]. This design directly contrasts with the parent compound, which suffers from rapid first-pass metabolism due to oxidation-prone primary alcohol groups [3].

Prodrug Pharmacokinetics Oral Bioavailability CAM HBV

Sustained Post-Treatment Suppression of Viral Antigens Differentiates Yhhu6669 from CAMs Lacking Antigen Impact

Yhhu6669 is distinguished by its ability to achieve sustained suppression of HBV DNA, HBsAg, and HBeAg that is maintained even after treatment cessation. The seminal paper reports that in an AAV-HBV mouse model, oral Yhhu6669 treatment for 7 weeks resulted in 'sustained suppression of HBV DNA, as well as HBsAg and HBeAg... maintained for a further 8 weeks following drug withdrawal' [1]. This sustained antigen response is notable because many CAMs in development, including the clinical candidate RO7049389, have failed to show significant HBsAg declines in human studies. For instance, a Phase 2 trial of RO7049389 found that 'HBsAg decline was only observed in Cohort C' and no patient achieved a functional cure [2]. The paper's introduction further contextualizes this, stating 'no CAMs reduced levels of HBsAg and HBeAg significantly' in earlier clinical trials [1].

HBsAg HBeAg Functional Cure AAV-HBV Mouse Model CAM

Class II CAM Mechanism: Induction of DNA-Free Capsids Distinct from Class I CAM Aggregates

Yhhu6669 is characterized as a Class II capsid assembly modulator (CAM). This classification is based on its distinct mechanism of action: it 'inhibits HBV replication by inducing the formation of DNA-free capsids,' a property leading to 'empty' or aberrant nucleocapsids [1]. In contrast, Class I CAMs, such as JNJ-827 and RO7049389, induce the formation of large, aberrant core protein aggregates and misassembled capsid structures [2][3]. The paper highlights that 'both class I and class II capsid assembly modulators (CAMs) ... showed significantly lowered levels of HBV DNA in clinical trials. However, no CAMs reduced levels of HBsAg and HBeAg significantly,' suggesting a potential functional divergence between the two classes that may relate to their distinct physical effects on the capsid [2].

Capsid Assembly Modulator Class II CAM HBV Replication DNA-free Capsids Mechanism of Action

Structural Novelty: A Phthalazinone-Derived Chemotype Distinct from Heteroaryldihydropyrimidines (HAPs) and Sulfamoylbenzamides (SBAs)

Yhhu6669 belongs to a phthalazinone-derived chemical series, which represents a structurally novel class of class II CAMs distinct from the more widely explored heteroaryldihydropyrimidine (HAP) and sulfamoylbenzamide (SBA) scaffolds [1]. The paper identifies the core scaffold as a 'series of phthalazinone derivatives' and specifically notes that the active metabolite Yhhu6517 is a 'phthalazine derivative' [1][2]. This chemotype is less common than the extensively patented HAP series (e.g., GLS4, RO7049389) and SBA series (e.g., NVR 3-778, JNJ-6379). This structural divergence may underlie the observed difference in biological outcomes, such as the sustained HBsAg suppression, as the paper speculates that 'the structural difference of specific CAMs might raise other biological responses for the potential functional cure of HBV' [1].

Chemotype Phthalazinone CAM HAP SBA Chemical Structure

Optimal Application Scenarios for Yhhu6669 Based on Its Differentiated Preclinical Profile


Preclinical Functional Cure Studies Requiring Sustained HBsAg/HBeAg Suppression

Yhhu6669 is the optimal tool compound for in vivo HBV studies aimed at investigating the mechanisms and potential of achieving a functional cure. Its demonstrated ability to durably suppress both viral DNA and key antigens (HBsAg and HBeAg) for 8 weeks post-treatment in an AAV-HBV mouse model [1] directly addresses the primary endpoint of functional cure—sustained antigen loss. This profile is not observed with many other CAMs, such as RO7049389, which failed to show significant HBsAg declines in clinical trials [2]. Therefore, Yhhu6669 provides a unique, validated preclinical model for evaluating combination therapies or downstream immunological effects associated with antigen clearance.

Oral Efficacy Studies in Murine Models of HBV Infection

Yhhu6669 is specifically designed for oral administration studies. Unlike its parent compound Yhhu6517, which suffers from 'poor PK properties in ICR mice by the oral administration' [1], Yhhu6669 was engineered as a prodrug to improve absorption and hepatic drug exposure via the PepT1 transporter [1][3]. This makes it the preferred compound for any experimental protocol requiring convenient, non-invasive oral dosing in mice, ensuring reliable systemic and target organ exposure that the parent molecule cannot provide.

Mechanistic Studies of Class II-Specific Capsid Assembly Modulation

Researchers seeking to dissect the functional consequences of class II CAM activity should prioritize Yhhu6669. Its mechanism, defined by the induction of 'DNA-free capsids' [3], is distinct from the aberrant protein aggregation caused by class I CAMs [1]. Using Yhhu6669 as a chemical probe allows for controlled experiments to elucidate how class II-specific modulation of capsid morphology correlates with downstream effects on viral replication, antigen secretion, and potentially innate immune recognition, in contrast to the outcomes produced by class I modulators.

Exploration of Novel Phthalazinone Chemical Space in Medicinal Chemistry

For medicinal chemistry campaigns aiming to diversify away from the crowded HAP and SBA CAM scaffolds, Yhhu6669 serves as a critical starting point or benchmark [1]. Its unique phthalazinone core and prodrug strategy offer a new SAR landscape. Procurement of Yhhu6669 and its related analogs (e.g., Yhhu6517, Yhhu6514) is essential for understanding the structure-property relationships governing oral bioavailability and antigen suppression within this novel chemotype, enabling the rational design of next-generation HBV therapeutics.

Quote Request

Request a Quote for Yhhu6669

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.